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Clinical Trial Data Summary

The table below summarizes the core quantitative data from the phase I studies evaluating itacitinib

combinations [1].

Itacitinib + Epacadostat (Group

Trial Component A) Itacitinib + Parsaclisib (Group B)
Patient Numbers n=47 [1] n=90 (Combination therapy) [1]
Dosing Itacitinib (100-400 mg QD) + Itacitinib (100-400 mg QD) + Parsaclisib

Epacadostat (50-300 mg BID) [1] (0.3—-10 mg QD) [1]

Most Common Fatigue, Nausea, Pyrexia, Fatigue, Pyrexia, Diarrhea [1]

TRAEs Vomiting [1]

Objective 0% [1] 7.1% (in a cohort with Itacitinib 100 mg +
Response Rate Parsaclisib 0.3 mg) [1]

(ORR)
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Itacitinib + Epacadostat (Group

Trial Component A) Itacitinib + Parsaclisib (Group B)
Maximum Not Reached [1] Not Reached [1]
Tolerated Dose
(MTD)
Key Translational Minor increase in tumor CD8+ T- Downregulation of 20 plasma proteins
Findings cell infiltration; minor changes in involved in immune cell function; no

6 plasma proteins [1] observed change in CD8+ T-cell infiltration

[1]

Experimental Protocol Overview

The following methodology is based on the phase I platform study (NCT02559492) that evaluated these

combinations [1] [2].

¢ 1. Study Design: This was a multicenter, open-label, non-randomized, parallel-assessed Phase
I trial. The study was divided into a dose-escalation part (Part 1a) and a dose-expansion part (Part
1b) [1].

e 2. Patient Population: The trial enrolled adults (=18 years) with histologically confirmed advanced
or metastatic solid tumors that had progressed after standard therapy. Patients were required to
have an ECOG performance status of O or 1 and be willing to provide pre- and on-treatment tumor
biopsy specimens [1] [2].

e 3. Dosing and Administration:

o Dose Escalation (Part 1a): A standard 3+3 design was used to determine the MTD or
pharmacologically active dose (PAD). Itacitinib was administered orally once daily (100, 300,
or 400 mg). Epacadostat was given orally twice daily (50, 100, or 300 mg). Parsaclisib was
administered orally once daily (0.3, 1, 2.5, 5, or 10 mg), with higher doses (=5 mg) potentially
switching to once-weekly dosing after cycle 3 [1].

o Dose Expansion (Part 1b): Additional patients were enrolled at the recommended doses
identified in Part 1a, including cohorts based on prior treatment history with PD-(L)1 targeted
agents [1].

e 4. Primary Endpoint: The primary endpoint was the number of participants with Dose-Limiting
Toxicities (DLTs) during the first 21-day cycle to assess safety and tolerability [2].

e 5. Secondary Endpoints: These included Objective Response Rate (ORR), Progression-Free
Survival (PFS), and Duration of Response (DOR), all assessed radiographically per RECIST v1.1
guidelines every 9 weeks [2].
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e 6. Biomarker Analysis: Paired tumor biopsies (pre-treatment and on-treatment) were collected for
analysis of the tumor microenvironment, including immune cell infiltration (e.g., CD8+ T-cells).

Plasma samples were also analyzed for proteom

Scientific Rationale and Pathway Analysis

ic changes [1].

The combinations were based on a strong preclinical hypothesis that simultaneously targeting multiple

immunosuppressive pathways in the tumor microenvironment would enhance antitumor immunity [1].
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This diagram illustrates the scientific rationale behind the combinations. The goal was to use itacitinib (a
JAKTI1 inhibitor) to reduce immunosuppressive myeloid cells, epacadostat (an IDO1 inhibitor) to reverse
T-cell suppression, and parsaclisib (a PI3K$ inhibitor) to diminish regulatory T-cell (Treg) function. The
hypothesis was that these would work synergistically to enhance the activity of effector T-cells and overcome

resistance to checkpoint inhibitors [1].

Key Conclusions for Researchers

For drug development professionals, these trials offer critical insights:

e Manageable Safety, Limited Efficacy: While the combinations were tolerable without reaching a
maximum tolerated dose, they failed to demonstrate clinically meaningful efficacy beyond what is
expected from standard checkpoint inhibitors alone [3] [1].

¢ Translational Biomarker Disconnect: The lack of significant change in tumor CD8+ T-cell
infiltration, particularly with the itacitinib-parsaclisib combination, suggests that the
immunomodulatory effects observed in preclinical models did not fully translate to humans,
highlighting the importance of robust biomarker strategies in early trials [1].

¢ Clinical Development Halted: Based on the modest overall response rates and the failure to
significantly alter the tumor microenvironment, the further clinical development of these specific
combinations for solid tumors was not pursued [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Itacitinib combination with epacadostat or parsaclisib phase 1].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b531018#itacitinib-combination-with-epacadostat-or-

parsaclisib-phase-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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